molecular formula C11H6ClNO B1607050 6-Chloro-1H-benzo[cd]indol-2-one CAS No. 24950-30-9

6-Chloro-1H-benzo[cd]indol-2-one

Cat. No. B1607050
CAS RN: 24950-30-9
M. Wt: 203.62 g/mol
InChI Key: TXNIKIHGOHARLQ-UHFFFAOYSA-N
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Description

6-Chloro-1H-benzo[cd]indol-2-one is a chemical compound with the molecular formula C11H6ClNO and a molecular weight of 203.623 . It is used in proteomics research .


Synthesis Analysis

The synthesis of benzo[cd]indol-2(1H)-one derivatives has been reported in various studies . For instance, it has been used as a reactant in photo-Fries rearrangement, in the preparation of potential antitumor agents, and in the synthesis of inhibitors of thymidylate synthase .


Molecular Structure Analysis

The molecular structure of 6-Chloro-1H-benzo[cd]indol-2-one consists of 11 Carbon atoms, 6 Hydrogen atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Chlorine atom . It contains a total of 22 bonds, including 16 non-Hydrogen bonds, 12 multiple bonds, 1 double bond, and 11 aromatic bonds .


Chemical Reactions Analysis

6-Chloro-1H-benzo[cd]indol-2-one has been used in the synthesis of various indole derivatives . It has also been used in the development of novel series of polyamine-benzo[cd]indol-2(1H)-one conjugates .


Physical And Chemical Properties Analysis

The melting point of one of the derivatives of 6-Chloro-1H-benzo[cd]indol-2-one is reported to be between 150.2-153.4°C . It is soluble in methanol .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include “6-Chloro-1H-benzo[cd]indol-2-one”, have shown potential in antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory properties. This makes them a subject of interest in the development of new drugs for treating inflammatory diseases .

Anticancer Activity

“6-Chloro-1H-benzo[cd]indol-2-one” has been used in the synthesis of potential antitumor agents . Additionally, it has been used in the development of a new class of BET bromodomain inhibitors, which have shown promise in cancer treatment .

Anti-HIV Activity

Indole derivatives have shown potential in the treatment of HIV. For instance, benz cd indol-2(1H)-one derivatives were synthesized and screened for their anti-HIV activity .

Antioxidant Activity

Indole derivatives have demonstrated antioxidant properties, which can be beneficial in various health conditions related to oxidative stress .

Antimicrobial Activity

Indole derivatives, including “6-Chloro-1H-benzo[cd]indol-2-one”, have shown antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .

Antitubercular Activity

Indole derivatives have shown potential in the treatment of tuberculosis .

Fluorescent Probes for Subcellular Organelles

“6-Chloro-1H-benzo[cd]indol-2-one” derivatives have been explored as potential fluorescent probes for subcellular organelles .

properties

IUPAC Name

6-chloro-1H-benzo[cd]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(14)13-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNIKIHGOHARLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357563
Record name 6-Chloro-1H-benzo[cd]indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1H-benzo[cd]indol-2-one

CAS RN

24950-30-9
Record name 6-Chloro-1H-benzo[cd]indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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